Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate
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Overview
Description
Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate typically involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-nitro-1H-pyrazole-3-carboxylate
- 3-methyl-1H-pyrazole-5-carboxylic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
6117-22-2 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
methyl 5-methyl-3,4-dihydropyrazole-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-6(5(9)10-2)3-4-7-8-6/h3-4H2,1-2H3 |
InChI Key |
OTXVKZKUIKQISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN=N1)C(=O)OC |
Origin of Product |
United States |
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